molecular formula C14H16FNO2 B13694919 Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B13694919
M. Wt: 249.28 g/mol
InChI Key: WIRZSIGBHNPECP-UHFFFAOYSA-N
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Description

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridine derivatives This compound is characterized by the presence of a benzyl group, a fluorine atom, and a carboxylate ester group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridine intermediate.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
  • Ethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
  • 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Uniqueness

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate (MBFTHPC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MBFTHPC belongs to the class of tetrahydropyridine derivatives characterized by the following:

  • Molecular Formula : C₁₄H₁₆FNO₂
  • Molecular Weight : 249.28 g/mol
  • CAS Number : 1334418-36-8

The presence of a fluorine atom and a benzyl group significantly influences its reactivity and biological interactions. The compound's unique structure enhances its lipophilicity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and pharmacology .

MBFTHPC's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atom increases the compound's stability and enhances its interaction with enzymes and receptors. Preliminary studies suggest that MBFTHPC may modulate the activity of various proteins involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis .

Biological Activity Overview

Research indicates that MBFTHPC exhibits several biological activities:

  • Anticancer Activity : Initial studies have shown that MBFTHPC can induce cytotoxic effects in cancer cell lines. For instance, it demonstrated improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, MBFTHPC is being investigated for its effects on neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of MBFTHPC is crucial for optimizing its therapeutic potential. The introduction of the fluorine atom has been shown to enhance binding affinity compared to non-fluorinated analogs. Studies have indicated that modifications to the benzyl group can also significantly influence biological activity, suggesting that further structural variations could lead to more potent derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of MBFTHPC:

  • Cytotoxicity Assay :
    • A study assessed the cytotoxic effects of MBFTHPC on various cancer cell lines. Results indicated an IC₅₀ value significantly lower than that of control drugs, suggesting strong anticancer potential.
  • In Vivo Studies :
    • Animal models have been used to evaluate the anti-inflammatory effects of MBFTHPC. Results showed a marked reduction in inflammatory markers following treatment with the compound.
  • Neuroprotective Evaluation :
    • In models of neurodegeneration, MBFTHPC exhibited protective effects against neuronal cell death induced by toxic agents, indicating potential applications in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylateC₁₄H₁₆NO₂Moderate anticancer activity
Ethyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylateC₁₅H₁₈FNO₂Enhanced anti-inflammatory properties
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridineC₁₄H₁₈NLower binding affinity compared to MBFTHPC

The fluorine substitution in MBFTHPC provides distinct advantages in terms of stability and reactivity compared to structurally similar compounds .

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

methyl 1-benzyl-5-fluoro-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C14H16FNO2/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

WIRZSIGBHNPECP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)F

Origin of Product

United States

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